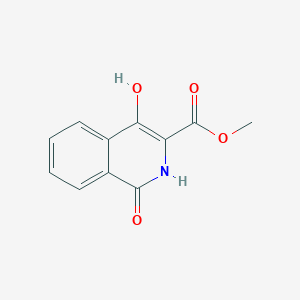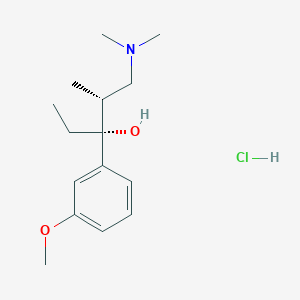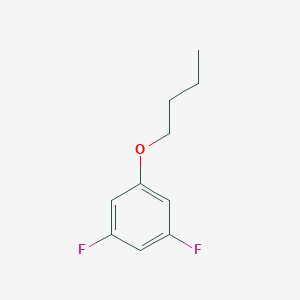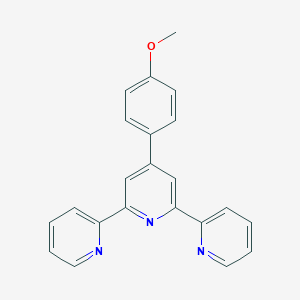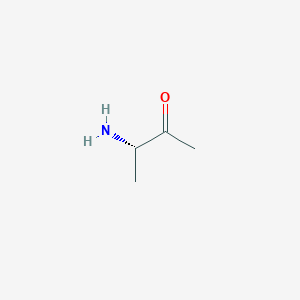
(S)-3-Aminobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Aminobutan-2-one, also known as S-ABO or S-3-AB, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in drug synthesis, biochemical research, and other scientific applications.
Wirkmechanismus
The mechanism of action of (S)-3-Aminobutan-2-one is not fully understood. However, it is believed to act as a GABA receptor agonist, which may explain its potential applications in the treatment of epilepsy and other neurological disorders.
Biochemische Und Physiologische Effekte
(S)-3-Aminobutan-2-one has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, (S)-3-Aminobutan-2-one has been shown to have anxiolytic effects and may have potential applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-3-Aminobutan-2-one in lab experiments is its chiral nature. This allows for the selective synthesis of the (S)-enantiomer, which may be important for certain applications. However, one limitation of using (S)-3-Aminobutan-2-one is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for the study of (S)-3-Aminobutan-2-one. One area of interest is the development of new synthetic methods for producing (S)-3-Aminobutan-2-one and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Aminobutan-2-one and its potential applications in the treatment of neurological disorders and other diseases.
Synthesemethoden
The most common method for synthesizing (S)-3-Aminobutan-2-one is through the catalytic hydrogenation of 3-oxobutanoic acid. This process involves the use of a chiral catalyst to selectively produce the (S)-enantiomer of the compound. Other methods for synthesizing (S)-3-Aminobutan-2-one include the enzymatic reduction of 3-oxobutanoic acid and the use of chiral auxiliary reagents.
Wissenschaftliche Forschungsanwendungen
(S)-3-Aminobutan-2-one has been extensively studied for its potential applications in drug synthesis. It has been shown to be an effective precursor for the synthesis of various pharmaceutical compounds, including anticonvulsants, anti-inflammatory agents, and analgesics. Additionally, (S)-3-Aminobutan-2-one has been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
114041-77-9 |
|---|---|
Produktname |
(S)-3-Aminobutan-2-one |
Molekularformel |
C4H9NO |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
(3S)-3-aminobutan-2-one |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3/t3-/m0/s1 |
InChI-Schlüssel |
OLYWGXUJESDUAC-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C(=O)C)N |
SMILES |
CC(C(=O)C)N |
Kanonische SMILES |
CC(C(=O)C)N |
Synonyme |
L-ALANINE METHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



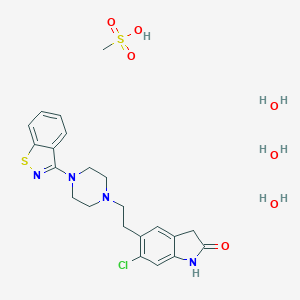
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
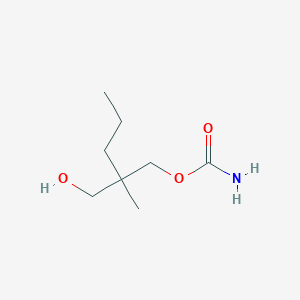
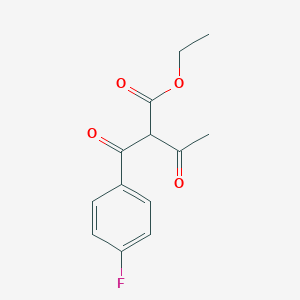
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
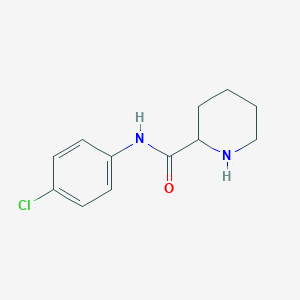
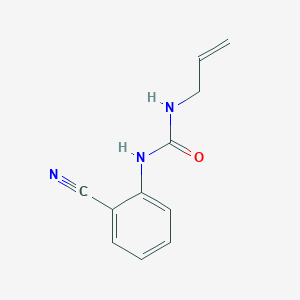
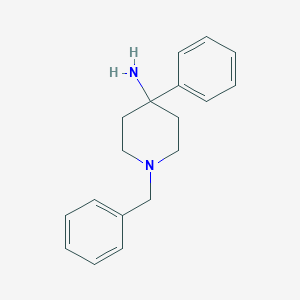
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
